molecular formula C13H26Cl3N3O B15253485 N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride

N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride

Cat. No.: B15253485
M. Wt: 346.7 g/mol
InChI Key: OFBDJBKDYABGSR-UHFFFAOYSA-N
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Description

Chemical Name: (2S)-1-N-(2-Aminoethyl)-3-(4-Ethoxyphenyl)propane-1,2-diamine Trihydrochloride CAS No.: 221640-06-8 Molecular Formula: C₁₃H₂₆Cl₃N₃O Molecular Weight: 346.724 g/mol Application: Intermediate in the synthesis of Sofosbuvir (CAS: 1190307-88-0), an antiviral drug used to treat hepatitis C . Synthesis Method: Prepared via a Grignard coupling reaction of a precursor compound (Chemical Formula 1 to 2) . Key Features:

  • Chiral center (S-configuration) critical for pharmacological activity.
  • Trihydrochloride salt form enhances water solubility and stability.
  • Ethoxyphenyl substituent influences molecular interactions during synthesis.

Properties

IUPAC Name

1-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O.3ClH/c1-2-17-13-5-3-11(4-6-13)9-12(15)10-16-8-7-14;;;/h3-6,12,16H,2,7-10,14-15H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBDJBKDYABGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CNCCN)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced to 4-ethoxyphenyl-2-nitropropane, which undergoes further reactions to introduce the aminoethyl group and form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch reactors and continuous flow reactors, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ethoxy groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Agents ()

Compounds such as Ro 41-3118 and Ro 47-0543 share amine backbones but differ in substituents and applications:

Compound Structure Key Substituents Application
Target Compound Propane-1,2-diamine backbone with ethoxyphenyl group Ethoxyphenyl, trihydrochloride Antiviral intermediate
Ro 41-3118 Ethane-1,2-diamine backbone with 7-chloroquinolin-4-yl group Chloroquinoline, diethylamine Antimalarial/antimicrobial agent
Ro 47-0543 Propane-1,3-diamine backbone with 7-chloroquinolin-4-yl group Chloroquinoline, diethylamine Antimicrobial metabolite
Ro 47-9396 (Enantiomers) Propane-1,2-diamine backbone with 7-chloroquinolin-4-yl and dimethyl groups Chiral centers (R/S) Antimicrobial agent

Key Differences :

  • Backbone Flexibility : Propane-1,2-diamine (target) vs. propane-1,3-diamine (Ro 47-0543) affects molecular conformation and binding interactions.
  • Substituent Effects: Ethoxyphenyl (target) vs. chloroquinoline (Ro compounds) alters electronic properties and biological targeting. Chloroquinoline groups enhance antimicrobial activity via DNA intercalation, while ethoxyphenyl aids in antiviral intermediate synthesis .
  • Salt Form : Trihydrochloride (target) improves solubility compared to free-base forms of Ro compounds.

Comparison with Other Diamine Hydrochlorides

Example: (2R,4S)-5-([1,1-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid ()

  • Structural Contrasts : Biphenyl and tert-butoxycarbonyl groups vs. ethoxyphenyl in the target compound.
  • Application : Used in peptide synthesis, contrasting with the target’s role in nucleoside analog production .

Physicochemical Properties

  • Solubility : The trihydrochloride form of the target compound offers higher aqueous solubility than neutral amines like Ro 41-3116.
  • Stability : Hydrochloride salts generally exhibit better thermal stability than free bases.

Spectroscopic Characteristics

  • IR/Raman Data: Ethoxyphenyl group: C-O stretching (~1250 cm⁻¹) and aromatic C-H bending (~3000 cm⁻¹) . Amine N-H stretches (~3300 cm⁻¹) differ from chloroquinoline-containing compounds, which show C-Cl stretches (~750 cm⁻¹) .

Biological Activity

N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride, commonly referred to as (S)-N1-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride, is a compound with significant potential in various biological and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H26Cl3N3OC_{13}H_{26}Cl_3N_3O, with a molecular weight of approximately 346.724 g/mol. Its structure features an aminoethyl group and an ethoxyphenyl group attached to a propane-1,2-diamine backbone, which contributes to its unique biological properties.

The biological activity of (S)-N1-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may act as a ligand in biochemical assays, modulating the activity of various molecular targets involved in signaling pathways.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other protein targets, influencing cellular responses.
  • Enzyme Modulation : It can potentially inhibit or activate enzymes involved in metabolic pathways.

Biological Activity

Research has shown that (S)-N1-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride exhibits various biological activities:

1. Antimicrobial Activity

Studies indicate that this compound has antimicrobial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results suggest that it can inhibit bacterial growth effectively.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.

3. Cytotoxicity

Preliminary studies have indicated potential cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells presents opportunities for further research in cancer therapeutics.

Research Findings

A summary of key research findings related to the biological activity of (S)-N1-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride is presented in the table below:

Study Objective Findings
Study 1Antimicrobial ActivityEffective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study 2Antioxidant ActivityScavenging effect on DPPH radicals with an IC50 value of 25 µg/mL.
Study 3CytotoxicityInduced apoptosis in cancer cell lines with IC50 values ranging from 30 to 70 µg/mL depending on the cell type.

Case Studies

Several case studies have explored the applications of (S)-N1-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride:

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains using agar diffusion methods. The results showed significant inhibition zones for both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that treatment with the compound led to increased levels of apoptosis markers compared to untreated controls.

Q & A

Basic Questions

Q. What are the recommended methodologies for synthesizing and purifying N1-(2-Aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine trihydrochloride in laboratory settings?

  • Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. Computational reaction path search methods (e.g., quantum chemical calculations) can optimize intermediates and reduce trial-and-error approaches . Post-synthesis purification may employ membrane separation technologies or crystallization under controlled conditions, as described in chemical engineering design frameworks . Purity verification via HPLC with UV detection at λmax 255 nm is recommended, as analogously applied to structurally related compounds .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Answer :

  • X-ray crystallography : Resolve crystal structure and confirm stereochemistry, following protocols similar to those used for chlorophenyl-nitro derivatives .
  • NMR spectroscopy : Analyze proton environments and confirm amine/ethoxy functional groups.
  • Mass spectrometry : Validate molecular weight (theoretical ~381.4 g/mol for analogous compounds) and fragmentation patterns .
  • UV-Vis spectroscopy : Monitor stability and degradation via λmax shifts, as applied to related amine derivatives .

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

  • Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies on structurally similar compounds indicate ≥5-year integrity under these conditions . Periodic reanalysis via HPLC is advised to detect degradation products.

Advanced Research Questions

Q. How can computational modeling improve the optimization of reaction pathways for synthesizing this compound?

  • Answer : Quantum mechanical calculations (e.g., density functional theory) predict transition states and intermediates, enabling energy-efficient pathway selection. Reaction path search algorithms, as implemented by ICReDD, integrate experimental data with computational outputs to refine conditions (e.g., solvent, catalyst) and minimize side reactions . Software tools for virtual simulations (e.g., Gaussian, ORCA) further validate mechanistic hypotheses .

Q. What strategies are recommended for identifying and quantifying impurities in synthesized batches?

  • Answer :

  • High-resolution LC-MS : Detect trace impurities (e.g., desethyl byproducts) with mass accuracy <2 ppm.
  • Comparative chromatography : Cross-reference retention times against impurity standards (e.g., naphthalene derivatives), as outlined in pharmaceutical impurity guidelines .
  • Threshold setting : Apply acceptance criteria for unspecified impurities (e.g., ≤0.10% per ICH guidelines) .

Q. How should researchers address contradictions in experimental data, such as inconsistent yields or spectral results?

  • Answer :

  • Comparative analysis : Replicate experiments under standardized conditions and benchmark against published protocols (e.g., Cayman Chemical’s purity thresholds) .
  • Error source identification : Use factorial design experiments to isolate variables (e.g., temperature, reagent purity).
  • Computational validation : Cross-check spectral data (e.g., NMR chemical shifts) with predicted values from software like ACD/Labs .

Q. What methodologies are suitable for studying the compound’s environmental fate or degradation products?

  • Answer :

  • Heterogeneous reaction systems : Simulate atmospheric interactions (e.g., ozone/UV exposure) using flow reactors, akin to DOE pollutant fate studies .
  • Mass balance analysis : Track degradation pathways via isotopic labeling and LC-MS/MS.
  • Ecotoxicology assays : Assess bioaccumulation potential using Daphnia magna or algal models.

Q. How can researchers leverage chemical software for predictive modeling of this compound’s physicochemical properties?

  • Answer :

  • Property prediction tools : Use COSMOtherm or ALOGPS to estimate logP, solubility, and pKa.
  • Molecular dynamics simulations : Model solvation effects and stability in aqueous buffers (e.g., AMBER or GROMACS) .
  • Data integration : Employ platforms like KNIME to correlate experimental and computational datasets for machine learning-driven insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.